Ethyl DL-Phenylalaninamide
Overview
Description
Ethyl DL-Phenylalaninamide is a synthetic compound with the molecular formula C11H16N2O It is derived from phenylalanine, an essential amino acid, and is characterized by the presence of an ethyl group attached to the amide nitrogen
Mechanism of Action
Target of Action
Ethyl DL-Phenylalaninamide, also known as 2-amino-N-ethyl-3-phenylpropanamide, is a derivative of the amino acid phenylalanine . The primary target of phenylalanine and its derivatives is the brain, where it plays a crucial role in the production of neurotransmitters such as norepinephrine and dopamine .
Mode of Action
Phenylalanine is used by the brain to produce norepinephrine, a chemical that transmits signals between nerve cells and the brain . This process keeps you awake and alert, reduces hunger pains, functions as an antidepressant, and helps improve memory .
Biochemical Pathways
Phenylalanine, the parent compound of this compound, is involved in several biochemical pathways. It is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . It is also involved in the synthesis of phenylpropanoids, alkaloids, indole auxins, and betalains .
Pharmacokinetics
Phenylalanine is rapidly absorbed and distributed in the body, metabolized primarily in the liver, and excreted through the kidneys .
Result of Action
For instance, phenylalanine is known to have antidepressant effects, potentially due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine .
Biochemical Analysis
Biochemical Properties
Ethyl DL-Phenylalaninamide plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with carboxypeptidase A, an enzyme involved in protein digestion. This compound inhibits the activity of carboxypeptidase A, preventing the degradation of enkephalins, which are endogenous opioid peptides. This inhibition can lead to increased levels of enkephalins, potentially affecting pain perception and modulation .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell growth, antioxidant activity, and the production of phenylpropanoids in cell cultures. For example, in Rhodiola imbricata cell cultures, the addition of phenylalanine, a related compound, enhanced cell growth and the production of bioactive compounds such as rosavin and p-coumaric acid . This compound may similarly impact cellular metabolism and gene expression, although specific studies on this compound are limited.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes and receptors. It binds to carboxypeptidase A, inhibiting its activity and preventing the degradation of enkephalins . This binding interaction is crucial for its potential analgesic effects. Additionally, this compound may interact with other biomolecules, influencing various signaling pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that phenylalanine derivatives, including this compound, can degrade over time, affecting their efficacy and potency . Long-term exposure to this compound may lead to changes in cellular function and metabolism, although specific data on this compound are limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as pain modulation and enhanced antioxidant activity. At higher doses, this compound may cause toxic or adverse effects, including disruptions in cellular metabolism and gene expression . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as carboxypeptidase A, influencing the metabolism of enkephalins and other peptides . The compound may also affect the biosynthesis and degradation of phenylalanine and its derivatives, impacting overall metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, the L-type amino acid transporter 1 (LAT1) is responsible for transporting large neutral amino acids, including phenylalanine analogs . This compound may utilize similar transport mechanisms, affecting its localization and accumulation within cells.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, affecting its activity and function. For instance, phenylalanine analogs have been shown to localize to various subcellular compartments, including the cytoplasm and mitochondria . This compound may exhibit similar localization patterns, impacting its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl DL-Phenylalaninamide typically involves the reaction of DL-phenylalanine with ethylamine. The process can be summarized as follows:
Starting Materials: DL-phenylalanine and ethylamine.
Reaction Conditions: The reaction is carried out in the presence of a coupling reagent such as propylphosphonic anhydride (T3P) and a base like triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: Ethyl DL-Phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl DL-Phenylalaninamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Phenylalanine: An essential amino acid and precursor to Ethyl DL-Phenylalaninamide.
DL-Phenylalanine: The racemic mixture of D- and L-phenylalanine.
Ethyl L-Phenylalaninamide: The L-isomer of the compound.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ethyl group and amide linkage differentiate it from other phenylalanine derivatives, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-amino-N-ethyl-3-phenylpropanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-13-11(14)10(12)8-9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWXUVSUISRNSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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